molecular formula C10H16N4O2S B13993822 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridin-2-amine

5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridin-2-amine

Cat. No.: B13993822
M. Wt: 256.33 g/mol
InChI Key: FLMWWFJLJBPCHY-UHFFFAOYSA-N
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Description

5-[(4-Methyl-1-piperazinyl)sulfonyl]-2-pyridinamine is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methyl group and a sulfonyl group attached to a pyridinamine moiety.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methyl-1-piperazinyl)sulfonyl]-2-pyridinamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

5-[(4-Methyl-1-piperazinyl)sulfonyl]-2-pyridinamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-[(4-Methyl-1-piperazinyl)sulfonyl]-2-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Methyl-1-piperazinyl)sulfonyl]-2-pyridinamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring with a sulfonyl group and a pyridinamine moiety allows for versatile reactivity and a broad range of applications in scientific research and industry .

Properties

Molecular Formula

C10H16N4O2S

Molecular Weight

256.33 g/mol

IUPAC Name

5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-amine

InChI

InChI=1S/C10H16N4O2S/c1-13-4-6-14(7-5-13)17(15,16)9-2-3-10(11)12-8-9/h2-3,8H,4-7H2,1H3,(H2,11,12)

InChI Key

FLMWWFJLJBPCHY-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)N

Origin of Product

United States

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